萜烯醇 I

描述

Synthesis Analysis

The synthesis of terpendole derivatives, including terpendole E, has been achieved through complex synthetic routes that highlight the challenges and innovations in the field of organic synthesis. For instance, the synthesis of (±)-terpendole E involved a 13-step sequence starting from a known tricyclic dihydroxy ketone, employing key transformations such as diastereoselective installation of its C3 quaternary stereocenter via a cyclopropyl ketone intermediate and a palladium-mediated two-step construction of the indole ring moiety (Teranishi, T., Murokawa, T., Enomoto, M., & Kuwahara, S., 2015).

Molecular Structure Analysis

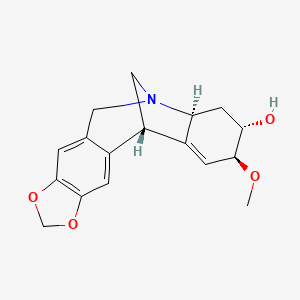

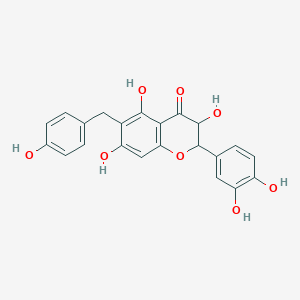

The molecular structure of terpendoles, including A, B, C, and D, reveals a common diterpene and indole moieties framework. Key structural features include an additional isoprenyl unit connected via oxygen atoms of their diterpene moieties. The relative stereochemistry of these compounds has been elucidated through nuclear Overhauser effect (NOE) experiments and X-ray crystallographic analysis, showcasing the intricacy of their molecular architecture (Huang, X., Nishida, H., Tomoda, H., Tabata, N., Shiomi, K., Yang, D., Takayanagi, H., & Ōmura, S., 1995).

Chemical Reactions and Properties

Terpendoles undergo various chemical reactions that highlight their reactive nature and the potential for further derivatization. The structure-activity relationships of Terpendole E and its natural derivatives have been studied, indicating the significance of the paspaline-like indole-diterpene skeleton for biological activity and how modifications influence their properties (Nagumo, Y., Motoyama, T., Hayashi, T., Hirota, H., Aono, H., Kawatani, M., Osada, H., & Usui, T., 2017).

Physical Properties Analysis

The physical properties of terpendoles, such as solubility, melting points, and optical activity, are closely related to their complex molecular structure. These properties are essential for understanding the behavior of terpendoles in biological systems and for their practical handling in the laboratory. Although specific studies on Terpendole I's physical properties are not directly cited here, the general methodologies applied to terpenes can provide a framework for such analyses.

Chemical Properties Analysis

Terpendoles' chemical properties, including reactivity towards various reagents, stability under different conditions, and their ability to undergo specific chemical transformations, are key to their biological activity and potential applications. The modular synthesis of terpenes, leveraging modern methodologies such as nickel-catalyzed electrochemical sp2–sp3 decarboxylative coupling reactions, underscores the evolving landscape of terpene chemistry, enabling the assembly of complex natural products from simpler building blocks (Harwood, S. J., Palkowitz, M. D., Gannett, C. N., Perez, P., Yao, Z., Sun, L., Abruña, H., Anderson, S., & Baran, P., 2022).

科学研究应用

1. 抑制机制和构效关系

- 萜烯醇 E(萜烯醇 I 的衍生物)以其抑制有丝分裂驱动蛋白 Eg5(细胞分裂中的关键蛋白)的独特能力而闻名。与其他 L5 环结合型 Eg5 抑制剂相比,这种化合物具有独特的结合位点和抑制机制。天然 TerE 衍生物(包括萜烯醇 I)的构效关系揭示了类似帕司帕林的吲哚二萜骨架对 Eg5 抑制的重要性 (Nagumo 等人,2017).

2. 生物合成基因簇和萜烯醇的产生

- 萜烯醇 E 是萜烯醇和相关吲哚二萜生物合成中的关键中间体。在真菌白囊壳菌中发现萜烯醇 E 生物合成基因簇揭示了涉及的复杂酶促过程。这种理解使得通过操纵特定基因来实现萜烯醇 E 的过量生产 (Motoyama 等人,2012).

3. 对微管-ATP 酶活性和对其他抑制剂的耐药性的影响

- 萜烯醇 E 及其衍生物(例如 11-酮帕司帕林)对 Eg5-微管相互作用表现出独特的影响。它们部分抑制这种相互作用,并对对其他已知抑制剂有耐药性的 Eg5 突变体表现出效力。这突出了萜烯醇 E 及其衍生物的不同作用机制 (Tarui 等人,2014).

4. 萜烯醇 E 类似物的合成新方法

- 已经开发出萜烯醇 E 类似物创新的合成方法。纳扎罗夫光环化技术就是一个例子,它提供了一种温和有效的方法来创建具有作为 KSP 抑制剂潜力的新型吲哚二萜衍生物 (Churruca 等人,2010).

5. 固醇 O-酰基转移酶抑制

- 从真菌柠檬黄曲霉中分离出的新型萜烯醇同类物已显示出对固醇 O-酰基转移酶的抑制活性。这些化合物(包括萜烯醇 I)之间的结构多样性强调了它们的吲哚二萜骨架在此生物活性中的重要性 (Nur 等人,2020).

6. 对有丝分裂驱动蛋白 Eg5 运动活性的新作用

- 萜烯醇 E (TerE) 对有丝分裂驱动蛋白 Eg5(细胞分裂中的关键参与者)的运动活性表现出新的作用。这种作用包括抑制人 Eg5 的运动和微管刺激的 ATP 酶活性,揭示了在理解和控制细胞分裂过程中的潜在应用 (Nakazawa 等人,2003).

作用机制

未来方向

Indole-diterpenes, such as Terpendole I, have been recognized for their diverse structures and potent biological activities . Future research could focus on understanding the biosynthetic pathways and modifications of these compounds . Additionally, these compounds could serve as potential lead compounds for pharmaceutical drug discovery .

属性

IUPAC Name |

(1S,2R,5S,7S,8R,9R,11S,12S,15S)-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO5/c1-23(2,30)21-19(29)22-27(33-22)18(32-21)10-11-24(3)25(4)14(9-12-26(24,27)31)13-16-15-7-5-6-8-17(15)28-20(16)25/h5-8,14,18-19,21-22,28-31H,9-13H2,1-4H3/t14-,18-,19+,21-,22+,24+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOANWZRKXOJTC-ZWNZASDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C1(CCC5C2(C6=C(C5)C7=CC=CC=C7N6)C)O)C(O4)C(C(O3)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@]4([C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)[C@H](O4)[C@@H]([C@H](O3)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terpendole I | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-Benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-[(3-methyl-2-butenyl)oxy]-4H-1-benzopyran-4-one](/img/structure/B1251084.png)

![(3R)-N-[(E)-1-[[(3S,6S,12R,15E,18R,21R,24S,25R)-12-(3-amino-3-oxopropyl)-15-ethylidene-21-[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-3-(1H-imidazol-5-ylmethyl)-7,25-dimethyl-2,5,8,11,14,17,20,23-octaoxo-6-[(1S)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-hydroxytetradecanamide](/img/structure/B1251085.png)

![(2S)-2-[3,4-dihydroxy-2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B1251091.png)

![(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one](/img/structure/B1251096.png)